3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline
CAS No.:
Cat. No.: VC16224000
Molecular Formula: C11H14FNO
Molecular Weight: 195.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14FNO |
---|---|
Molecular Weight | 195.23 g/mol |
IUPAC Name | 3-fluoro-4-(oxan-4-yl)aniline |
Standard InChI | InChI=1S/C11H14FNO/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8/h1-2,7-8H,3-6,13H2 |
Standard InChI Key | OQMBTWLMNFGRIH-UHFFFAOYSA-N |
Canonical SMILES | C1COCCC1C2=C(C=C(C=C2)N)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure consists of an aniline core () modified with a fluorine atom at the 3-position and a tetrahydro-2H-pyran-4-yl group at the 4-position. The tetrahydropyran ring introduces stereoelectronic effects, while the fluorine atom enhances metabolic stability and binding affinity in medicinal chemistry contexts .
Physicochemical Properties
Key physical properties include:
Property | Value |
---|---|
Molecular Weight | 211.23 g/mol |
Density | |
Boiling Point | |
Flash Point | |
LogP (Partition Coefficient) | 1.09 |
Vapor Pressure | at |
These properties suggest moderate lipophilicity and high thermal stability, making the compound suitable for high-temperature reactions . The low vapor pressure indicates minimal volatility under standard conditions, which simplifies handling in laboratory settings.
Synthetic Routes and Optimization Strategies
Direct Synthesis from Aniline Precursors
A common approach involves nucleophilic aromatic substitution (NAS) on 3-fluoro-4-nitroaniline, followed by reduction of the nitro group. The tetrahydropyran moiety is introduced via etherification using tetrahydro-2H-pyran-4-ol under Mitsunobu conditions (, diethyl azodicarboxylate) . Purification via silica gel chromatography typically yields the final product with >70% purity .
Challenges in Purification
The compound’s polarity necessitates advanced purification techniques. Reverse-phase HPLC with acetonitrile/water gradients has been effective, achieving >95% purity in recent trials . Residual solvents like dichloromethane and toluene must be rigorously removed due to their toxicity .
Functional Applications in Pharmaceutical and Material Science
Pharmaceutical Intermediate
3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline serves as a precursor in kinase inhibitor development. Its fluorine atom enhances binding to ATP pockets in enzymes, while the tetrahydropyran group improves solubility for in vivo studies . For instance, morpholine-2-carboxylic acid derivatives incorporating this structure show promise in targeting cancer-related kinases .
Comparative Analysis with Structural Analogues
Reactivity Trends
The table below contrasts key properties with related compounds:
Compound | Fluorine Position | LogP | Boiling Point (°C) |
---|---|---|---|
3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline | 3 | 1.09 | 359.6 |
4-Fluoro-3-methoxyaniline | 4 | 0.92 | 245.8 |
2-(Tetrahydro-2H-pyran-4-yl)aniline | None | 1.34 | 298.4 |
The 3-fluoro substitution reduces electron density at the aromatic ring, slowing electrophilic substitution but enhancing oxidative stability .
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